molecular formula C21H23NO3S B11393664 2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

Cat. No.: B11393664
M. Wt: 369.5 g/mol
InChI Key: MQKLNHVTIQVXAV-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes:

    Formation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base.

    Preparation of furan-2-ylmethylamine: This intermediate can be synthesized by the reduction of furan-2-carboxaldehyde using a suitable reducing agent.

    Synthesis of 3-methylthiophen-2-ylmethylamine: This involves the alkylation of thiophene with methyl iodide followed by amination.

    Coupling Reaction: The final step involves the coupling of the above intermediates with acetic anhydride to form the target compound under controlled conditions.

Chemical Reactions Analysis

2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiophenyl positions, using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions include various derivatives such as alcohols, amines, carboxylic acids, and ketones.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide can be compared with similar compounds such as:

  • 2-(4-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide
  • 2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-ethylthiophen-2-yl)methyl]acetamide
  • 2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]propionamide

These compounds share similar structural features but differ in the substituents on the phenoxy, furan, and thiophene rings. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H23NO3S

Molecular Weight

369.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C21H23NO3S/c1-3-17-6-8-18(9-7-17)25-15-21(23)22(13-19-5-4-11-24-19)14-20-16(2)10-12-26-20/h4-12H,3,13-15H2,1-2H3

InChI Key

MQKLNHVTIQVXAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=C(C=CS3)C

Origin of Product

United States

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